N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
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Overview
Description
N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.33 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with diphenyl and carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide typically involves the reaction of 1H-pyrrole-2-carboxylic acid with diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 2,2-diphenylhydrazide
- N’,N’-diphenylhydrazine derivatives
Uniqueness
N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Biological Activity
N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C17H15N3O and features a pyrrole ring substituted with two phenyl groups and a carbohydrazide moiety. This unique structure contributes to its potential pharmacological properties.
Antioxidant Activity
Research indicates that pyrrole derivatives, including this compound, exhibit notable antioxidant activity. A study evaluated various pyrrole derivatives against neurotoxic effects induced by 6-hydroxydopamine (6-OHDA), demonstrating that these compounds can inhibit apoptosis by controlling lipid peroxidation processes. The results suggest that these derivatives may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Parkinson's disease .
Table 1: Antioxidant Activity Assay Results
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 12 | Inhibition of lipid peroxidation |
Compound A | 10 | COX-2/PGE2 pathway suppression |
Compound B | 15 | Non-specific antioxidant activity |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin. For instance, in vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Evaluation
Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Ciprofloxacin |
Escherichia coli | 16 µg/mL | Cefaclor |
Pseudomonas aeruginosa | 32 µg/mL | Norfloxacin |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays. The compound demonstrated the ability to inhibit the cyclooxygenase (COX) enzyme pathways, which are crucial in the inflammatory response. In particular, studies have shown that it can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), indicating its potential as an anti-inflammatory agent .
Case Study: In Vivo Evaluation of Anti-inflammatory Effects
In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema formation compared to control groups. This suggests that the compound may be effective in managing inflammatory conditions.
Properties
IUPAC Name |
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(16-12-7-13-18-16)19-20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWRBJGZUUDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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